

Tert-butyl 3-oxomorpholine-4-carboxylate

chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-oxomorpholine-4-carboxylate*

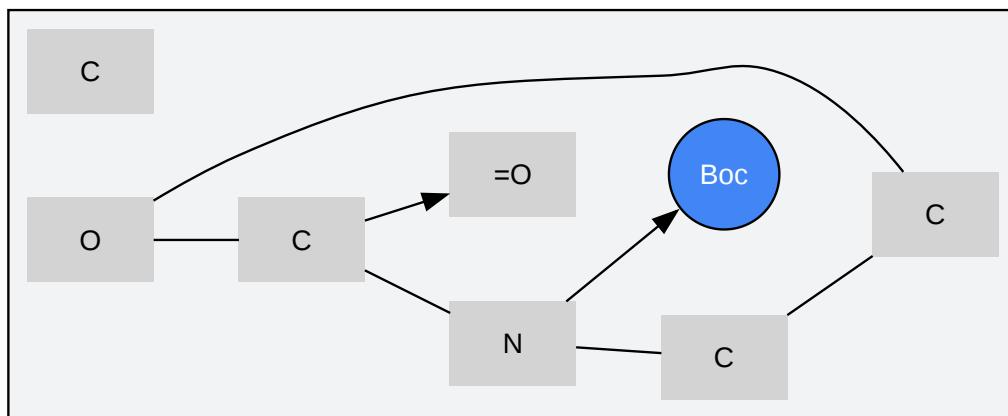
Cat. No.: *B124491*

[Get Quote](#)

Technical Guide: Tert-butyl 3-oxomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-oxomorpholine-4-carboxylate**, a heterocyclic building block of interest in pharmaceutical and chemical research. The document details its chemical identity, physical properties, a representative synthetic protocol, and a visualization of its chemical structure and synthesis workflow.


Chemical Structure and IUPAC Name

Tert-butyl 3-oxomorpholine-4-carboxylate is a morpholine derivative characterized by a ketone group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a valuable intermediate in the synthesis of more complex molecules.

- IUPAC Name: **tert-butyl 3-oxomorpholine-4-carboxylate**
- Synonyms: 4-N-Boc-3-oxomorpholine, 1,1-dimethylethyl 3-oxo-4-morpholinecarboxylate[1]
- Chemical Formula: C₉H₁₅NO₄[1][2]

- SMILES Code: O=C(N1C(COCC1)=O)OC(C)(C)C

Chemical Structure of **tert-butyl 3-oxomorpholine-4-carboxylate**

[Click to download full resolution via product page](#)

Figure 1: 2D representation of **tert-butyl 3-oxomorpholine-4-carboxylate**.

Physicochemical Properties

The following table summarizes the key quantitative and qualitative data for **tert-butyl 3-oxomorpholine-4-carboxylate**.

Property	Value	Reference(s)
Molecular Weight	201.22 g/mol	[1] [2]
CAS Number	142929-48-4	[3]
Appearance	White to off-white solid	[2]
Purity	Typically ≥97%	[3]
Solubility in Water	Poor	[2]
Solubility in Organic Solvents	Soluble in dichloromethane, ethyl acetate, and other common organic solvents.	[2]
Storage Conditions	Store in a cool, dry place, sealed in a well-ventilated area. Recommended storage at 2-8°C.	[2]

Experimental Protocols: Synthesis

The synthesis of **tert-butyl 3-oxomorpholine-4-carboxylate** is typically achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxymorpholine-4-carboxylate. A common and efficient method for this transformation is the Swern oxidation. The following protocol is a representative procedure adapted from the synthesis of analogous heterocyclic ketones, such as N-Boc-3-piperidone.[\[4\]](#)

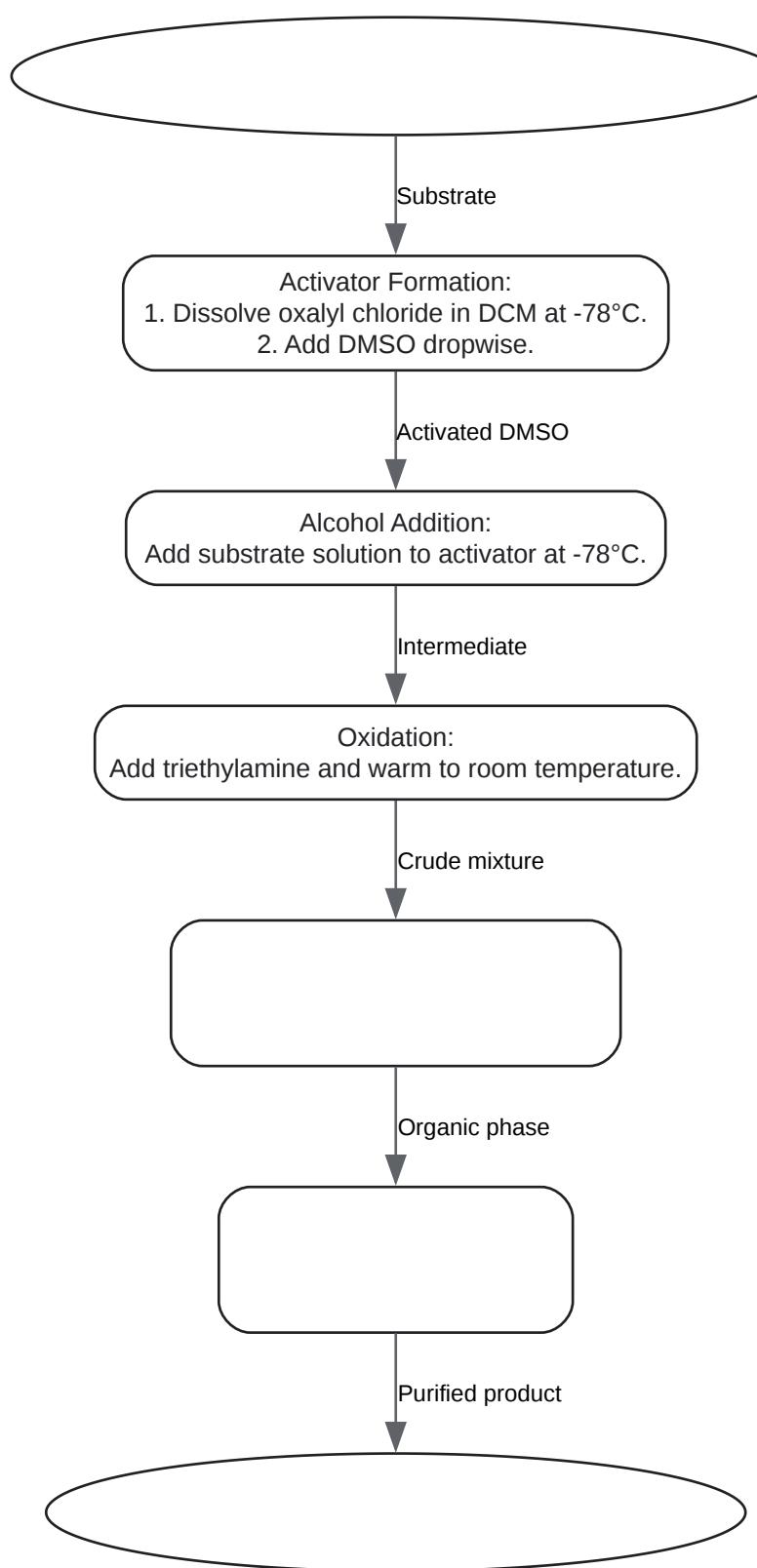
Reaction Scheme:

tert-butyl 3-hydroxymorpholine-4-carboxylate → **tert-butyl 3-oxomorpholine-4-carboxylate**

Materials and Reagents:

- tert-butyl 3-hydroxymorpholine-4-carboxylate
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)

- Triethylamine (or another hindered organic base like diisopropylethylamine)
- Dichloromethane (DCM), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate


Procedure:

- Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes at -78 °C.
- Alcohol Addition: Dissolve tert-butyl 3-hydroxymorpholine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the activated DMSO mixture from the previous step, maintaining the temperature at -78 °C. Stir the reaction mixture for 45 minutes.
- Oxidation and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then warm to room temperature.
- Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Purification: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **tert-butyl 3-oxomorpholine-4-carboxylate**.

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the Swern oxidation protocol for the synthesis of **tert-butyl 3-oxomorpholine-4-carboxylate**.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis via Swern oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tert-butyl 3-oxomorpholine-4-carboxylate CAS No.142929-48-4, CasNo.142929-48-4
Guangdong Juda Chemical Industrial Co.,Limited China (Mainland)
[judachem.lookchem.com]
- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [Tert-butyl 3-oxomorpholine-4-carboxylate chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124491#tert-butyl-3-oxomorpholine-4-carboxylate-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com